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Compound of Interest

Compound Name: Histone H3 (116-136), C116-136

Cat. No.: B13913729 Get Quote

Technical Support Center: Synthetic Histone H3
(116-136)
This technical support center provides researchers, scientists, and drug development

professionals with essential information for the successful application of synthetic Histone H3

(116-136) peptide. Below you will find frequently asked questions (FAQs), troubleshooting

guides, and detailed experimental protocols to address common challenges and ensure the

quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence and theoretical molecular weight of the synthetic Histone

H3 (116-136) peptide?

The amino acid sequence for this C-terminal fragment of human Histone H3 is

KRVTIMPKDIQLARRIRGERA. The theoretical molecular weight is approximately 2508.2 Da.

Q2: What are the recommended storage and handling conditions for the lyophilized peptide?

Lyophilized Histone H3 (116-136) should be stored at -20°C for long-term stability. For short-

term use, it can be stored at 4°C for a few weeks. Before use, allow the vial to equilibrate to

room temperature before opening to prevent moisture condensation, as peptides can be
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hygroscopic. Once reconstituted, it is recommended to aliquot the peptide solution and store it

at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: How do I reconstitute the lyophilized Histone H3 (116-136) peptide?

The solubility of a peptide is sequence-dependent. Due to its highly basic nature (containing

multiple Arginine and Lysine residues), Histone H3 (116-136) should be readily soluble in

sterile, nuclease-free water. For difficult-to-dissolve peptides, a small amount of a solubilizing

agent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) can be used initially, followed by

dilution with the aqueous buffer of choice. Always use high-purity solvents.

Q4: What purity level is recommended for my application?

The required purity of the synthetic peptide depends on the intended application. For general

screening assays, a purity of >95% is often sufficient. For more sensitive applications such as

enzyme kinetics, structural studies (NMR, X-ray crystallography), or in vivo studies, a purity of

>98% is recommended to minimize the interference of impurities.

Quality Control Parameters
Synthetic Histone H3 (116-136) undergoes rigorous quality control to ensure its identity, purity,

and consistency. The following table summarizes the key quality control specifications.
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Parameter Method Specification Purpose

Identity
Mass Spectrometry

(MS)

Measured molecular

weight should be

within ± 0.5 Da of the

theoretical molecular

weight (2508.2 Da).

Confirms the correct

peptide was

synthesized.

Purity

High-Performance

Liquid

Chromatography

(HPLC)

≥95% (custom purities

available)

Ensures that the

majority of the

material is the target

peptide.

Appearance Visual Inspection
White to off-white

lyophilized powder

A basic check for any

obvious contamination

or degradation.

Solubility Visual Inspection Soluble in water

Confirms that the

peptide can be readily

used in aqueous

experimental buffers.

Counterion Content
Ion Chromatography

or NMR

Reported as a

percentage (e.g., TFA)

Important for accurate

peptide quantification.

Troubleshooting Guide
Issue 1: Peptide Aggregation or Precipitation

Observation: The reconstituted peptide solution appears cloudy, or a precipitate forms upon

storage or addition to an experimental buffer.

Potential Causes:

High peptide concentration.

Incompatibility with the buffer (pH, ionic strength).

Formation of secondary structures (e.g., beta-sheets) leading to aggregation.
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Solutions:

Optimize Concentration: Try working with lower peptide concentrations.

Buffer Screening: Test a range of buffers with different pH values and ionic strengths to

find the optimal conditions for solubility.

Solubilization Agents: For persistent aggregation, consider the addition of a small amount

of organic solvent (e.g., DMSO, ACN) or a chaotropic agent (e.g., guanidinium chloride,

urea) if compatible with your downstream application.

Sonication: Briefly sonicate the peptide solution to help break up aggregates.

Issue 2: Inconsistent Results in Binding or Enzyme
Assays

Observation: High variability between replicate experiments.

Potential Causes:

Inaccurate peptide quantification.

Peptide degradation.

Interference from counterions (e.g., TFA).

Solutions:

Accurate Quantification: Determine the net peptide content by amino acid analysis or UV

spectroscopy to ensure accurate concentration determination. Do not rely solely on the

lyophilized weight.

Fresh Preparations: Prepare fresh peptide solutions for each experiment to minimize

degradation.

Counterion Exchange: If trifluoroacetic acid (TFA) from the purification process is

suspected to interfere with your assay, perform a counterion exchange to a more

biocompatible salt like acetate or chloride.[1]
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Assay Optimization: Re-evaluate and optimize assay parameters such as incubation

times, temperatures, and buffer components.

Issue 3: No or Weak Signal in a Binding Assay
Observation: The peptide does not appear to interact with its expected binding partner.

Potential Causes:

The interaction is weak and not detectable under the current assay conditions.

The peptide is not correctly folded or is in an aggregated state.

The binding epitope on the interaction partner is blocked or denatured.

Solutions:

Increase Concentrations: Use higher concentrations of the peptide and/or the binding

partner to favor complex formation.

Optimize Buffer Conditions: Varying the pH, salt concentration, and including additives like

detergents (e.g., Tween-20) can sometimes enhance interactions.

Confirm Protein Activity: Ensure that the protein binding partner is active and correctly

folded.

Use a More Sensitive Detection Method: If possible, switch to a more sensitive technique

for detecting the interaction (e.g., Surface Plasmon Resonance, Isothermal Titration

Calorimetry).

Experimental Protocols
Protocol 1: In Vitro Binding Assay (Pull-Down)
This protocol describes a general workflow for assessing the interaction of Histone H3 (116-

136) with a putative "reader" protein. The peptide is biotinylated for immobilization on

streptavidin beads.

Materials:
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Biotinylated synthetic Histone H3 (116-136) peptide

Unbiotinylated synthetic Histone H3 (116-136) peptide (for competition)

Streptavidin-coated magnetic beads

Purified recombinant "reader" protein

Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20)

Wash Buffer (same as Binding Buffer)

Elution Buffer (e.g., SDS-PAGE sample buffer)

SDS-PAGE gels and Western blotting reagents

Procedure:

Peptide Immobilization:

Resuspend streptavidin beads in Binding Buffer.

Add biotinylated Histone H3 (116-136) peptide to the beads and incubate with gentle

rotation for 1 hour at 4°C.

Wash the beads three times with Wash Buffer to remove unbound peptide.

Binding Reaction:

Add the purified "reader" protein to the peptide-coated beads.

As a negative control, set up a reaction with beads that have not been coated with the

peptide.

For a competition assay, pre-incubate the "reader" protein with an excess of free,

unbiotinylated Histone H3 (116-136) before adding it to the beads.

Incubate all reactions with gentle rotation for 2 hours at 4°C.
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Washing:

Wash the beads five times with Wash Buffer to remove non-specific binders.

Elution and Analysis:

Elute the bound proteins by resuspending the beads in Elution Buffer and heating at 95°C

for 5 minutes.

Separate the eluted proteins by SDS-PAGE.

Analyze the presence of the "reader" protein by Western blotting using a specific antibody.

Visualizations
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Peptide Pull-Down Assay Workflow
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Caption: Workflow for a peptide pull-down assay to identify protein interactions with Histone H3

(116-136).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [quality control parameters for synthetic Histone H3
(116-136)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13913729#quality-control-parameters-for-synthetic-
histone-h3-116-136]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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